molecular formula C7H14N2O B096675 2,6-Dimethyl-1-nitrosopiperidine CAS No. 17721-95-8

2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675
CAS No.: 17721-95-8
M. Wt: 142.2 g/mol
InChI Key: MDOIIQGEWWYGKD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C₇H₁₄N₂O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

2,6-Dimethyl-1-nitrosopiperidine can be synthesized through the nitrosation of 2,6-dimethylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,6-Dimethyl-1-nitrosopiperidine exerts its effects is through metabolic activation. In biological systems, it undergoes α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with DNA, potentially causing mutations and contributing to carcinogenesis .

Comparison with Similar Compounds

2,6-Dimethyl-1-nitrosopiperidine is similar to other nitrosamines such as N-nitrosopyrrolidine and N-nitrosodimethylamine. it is unique in its specific structural configuration and the resulting chemical reactivity. For example:

These comparisons highlight the distinct pathways and effects of different nitrosamines, emphasizing the importance of studying each compound individually.

Properties

IUPAC Name

2,6-dimethyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIIQGEWWYGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875699
Record name 2,6-Dimethyl-N-nitrosopiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.03 [mmHg]
Record name N-Nitroso-2,6-dimethylpiperidine
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CAS No.

17721-95-8
Record name 2,6-Dimethyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17721-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2,6-dimethyl-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-N-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What challenges are associated with the use of palladium on carbon (Pd/C) catalysts in large-scale pharmaceutical production, particularly concerning 2,6-dimethyl-1-nitrosopiperidine?

A1: One major challenge in the pharmaceutical industry is the scaling up of reactions from laboratory settings to large-scale production. A common issue encountered with Pd/C-mediated hydrogenation reactions, like those involving this compound, is catalyst poisoning. Specifically, the presence of Fe2+ ions has been identified as a significant poison for Pd/C catalysts during the selective hydrogenation of this compound to its corresponding hydrazo compound. [] This poisoning reduces the catalyst's activity and can hinder the reaction's efficiency at a larger scale. Researchers have addressed this challenge by identifying specific solutions, such as using alternative catalyst materials or modifying reaction conditions to mitigate the effects of poisoning. []

Q2: How do the chiroptical properties of this compound align with the sector rule for N-nitrosoamines?

A2: The sector rule for N-nitrosoamines predicts a positive Cotton effect for (−)-(R,R)-2,6-dimethyl-1-nitrosopiperidine around 350 nm. While recent publications have questioned the applicability of this rule, research confirms that the chiroptical properties of both (+)‐ and (−)‐2,6‐dimethyl‐1‐nitrosopiperidine conform to the sector rule's predictions. [] This finding reinforces the validity of the sector rule in predicting the chiroptical behavior of N-nitrosoamines like this compound.

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